molecular formula C6H10Cl2N2 B1360197 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride CAS No. 71215-95-7

2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride

Cat. No. B1360197
CAS RN: 71215-95-7
M. Wt: 181.06 g/mol
InChI Key: ANZFVGZRGNLSBV-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of imidazole and has been synthesized using various methods. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Scientific Research Applications

Chemistry and Synthesis

2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is involved in various chemical reactions and syntheses. For instance, it undergoes a serial double nucleophilic addition with amines to the imidazole nucleus, demonstrating its reactivity and potential for forming complex molecules (Ohta et al., 2000). Moreover, it is a key player in the synthesis of compounds like 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, showcasing its utility in creating specific pharmaceutical agents (Kudzma & Turnbull, 1991).

Molecular Structure and Interaction Studies

The molecular structure and interactions of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride are subjects of interest in scientific research. Studies focus on understanding the effect of sterically hindered imidazole ligands on the molecular structure and reactivity of certain complexes (Inamo & Nakajima, 1998). This research contributes to the broader understanding of molecular interactions and stability.

Corrosion Inhibition

This compound plays a role in corrosion inhibition studies. Research into the efficiency of imidazole and its derivatives, including 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride, demonstrates their potential as corrosion inhibitors for metals like copper (Gašparac et al., 2000). These findings are significant for industrial applications, where corrosion prevention is crucial.

Electrochemical Applications

In the realm of electrochemistry, imidazole derivatives, including 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride, are used as additives in electrolytes for applications like fuel cells (Schechter & Savinell, 2002). This research underscores the compound's relevance in advancing energy technologies.

Mechanism of Action

Target of Action

It’s structurally similar to mechlorethamine , a nitrogen mustard alkylating agent . Alkylating agents like mechlorethamine primarily target DNA, where they bind to the N7 nitrogen on the DNA base guanine .

Mode of Action

As an alkylating agent, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is likely to interact with its targets (DNA) by forming covalent bonds. This results in DNA crosslinking, which prevents DNA from being separated for synthesis or transcription . The compound may also induce mispairing of the nucleotides leading to mutations .

Biochemical Pathways

Alkylating agents like mechlorethamine can cause dna damage, which triggers a series of responses in the cell, including dna repair mechanisms and apoptosis if the damage is irreparable .

Pharmacokinetics

Mechlorethamine, a similar compound, has a biological half-life of less than 1 minute and 50% of it is excreted through the kidneys .

Result of Action

The dna damage caused by alkylating agents can lead to cell death if the damage is too severe to be repaired . This property is often exploited in cancer treatment, where the aim is to kill rapidly dividing cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. For instance, the pH of the environment can affect the hydrolytic degradation of similar compounds . Moreover, the compound’s action can be influenced by its concentration in the environment, as higher concentrations can cause more severe effects .

properties

IUPAC Name

1-(2-chloroethyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFVGZRGNLSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072304
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71215-95-7
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71215-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Record name 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
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